molecular formula C17H14ClNO3S B5151867 2-{[2-(4-chlorophenyl)-1,3-thiazolidin-3-yl]carbonyl}benzoic acid

2-{[2-(4-chlorophenyl)-1,3-thiazolidin-3-yl]carbonyl}benzoic acid

Cat. No. B5151867
M. Wt: 347.8 g/mol
InChI Key: WBMUDYPJDDBFRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[2-(4-chlorophenyl)-1,3-thiazolidin-3-yl]carbonyl}benzoic acid, also known as CDDO-Im, is a synthetic triterpenoid compound. It has been found to have a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.

Mechanism of Action

2-{[2-(4-chlorophenyl)-1,3-thiazolidin-3-yl]carbonyl}benzoic acid exerts its effects through multiple mechanisms. It activates the Nrf2/ARE pathway, which regulates the expression of genes involved in antioxidant defense and detoxification. It also inhibits the NF-κB pathway, which is involved in inflammation and cell survival. Additionally, it activates the JNK and p38 MAPK pathways, leading to apoptosis in cancer cells.
Biochemical and Physiological Effects:
2-{[2-(4-chlorophenyl)-1,3-thiazolidin-3-yl]carbonyl}benzoic acid has been shown to have several biochemical and physiological effects. It increases the expression of antioxidant enzymes such as superoxide dismutase and catalase, protecting cells from oxidative stress. It also inhibits the production of pro-inflammatory cytokines and chemokines, reducing inflammation. In cancer cells, it induces apoptosis and inhibits cell proliferation.

Advantages and Limitations for Lab Experiments

2-{[2-(4-chlorophenyl)-1,3-thiazolidin-3-yl]carbonyl}benzoic acid has several advantages for lab experiments. It is a synthetic compound, allowing for consistent and reproducible results. It has been extensively studied, with a large body of literature supporting its use. However, it also has some limitations. It can be expensive to synthesize, making it difficult to use in large-scale experiments. Additionally, its potency can vary depending on the cell type and experimental conditions.

Future Directions

For research include its use in combination with other drugs for cancer treatment, its potential use in neurodegenerative diseases, and optimization of its synthesis.

Synthesis Methods

The synthesis of 2-{[2-(4-chlorophenyl)-1,3-thiazolidin-3-yl]carbonyl}benzoic acid involves several steps, starting with the reaction between 4-chlorobenzaldehyde and thiourea to form 2-(4-chlorophenyl)-1,3-thiazolidin-3-one. This intermediate is then reacted with methyl 3-oxo-2-phenylbutanoate to form the desired compound, 2-{[2-(4-chlorophenyl)-1,3-thiazolidin-3-yl]carbonyl}benzoic acid.

Scientific Research Applications

2-{[2-(4-chlorophenyl)-1,3-thiazolidin-3-yl]carbonyl}benzoic acid has been extensively studied for its potential therapeutic applications. It has been found to have anti-inflammatory effects, inhibiting the production of pro-inflammatory cytokines and chemokines. This makes it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.
2-{[2-(4-chlorophenyl)-1,3-thiazolidin-3-yl]carbonyl}benzoic acid has also been shown to have potent anticancer activity. It induces apoptosis in cancer cells by activating several signaling pathways, including the JNK and p38 MAPK pathways. It has been tested against a variety of cancer cell lines, including prostate, breast, lung, and colon cancer, and has shown promising results.

properties

IUPAC Name

2-[2-(4-chlorophenyl)-1,3-thiazolidine-3-carbonyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClNO3S/c18-12-7-5-11(6-8-12)16-19(9-10-23-16)15(20)13-3-1-2-4-14(13)17(21)22/h1-8,16H,9-10H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBMUDYPJDDBFRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(N1C(=O)C2=CC=CC=C2C(=O)O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[2-(4-Chlorophenyl)-1,3-thiazolidine-3-carbonyl]benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.